molecular formula C5H7Br2N3 B14804107 Histamine, 2,5-dibromo-

Histamine, 2,5-dibromo-

Cat. No.: B14804107
M. Wt: 268.94 g/mol
InChI Key: NQQKPKMPNMXTBD-UHFFFAOYSA-N
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Description

Histamine, 2,5-dibromo- is a brominated derivative of histamine, a biogenic amine involved in various physiological processes. This compound features two bromine atoms substituted at the 2nd and 5th positions of the imidazole ring, which significantly alters its chemical properties and biological activities compared to histamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-histamine typically involves the bromination of histamine. One common method is the reaction of histamine with bromine in an aqueous solution, where the reaction conditions such as temperature and pH are carefully controlled to achieve selective bromination at the desired positions.

Industrial Production Methods: Industrial production of 2,5-dibromo-histamine may involve large-scale bromination processes using bromine or other brominating agents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: 2,5-dibromo-histamine can undergo oxidation reactions, often leading to the formation of brominated imidazole derivatives.

    Reduction: Reduction of the bromine atoms can yield histamine or partially brominated derivatives.

    Substitution: The bromine atoms in 2,5-dibromo-histamine can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products:

    Oxidation: Brominated imidazole derivatives.

    Reduction: Histamine or partially brominated histamine.

    Substitution: Various substituted histamine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,5-dibromo-histamine is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.

Biology: In biological research, it is used to study the effects of bromination on histamine’s biological activity, including its interaction with histamine receptors.

Medicine: Research into 2,5-dibromo-histamine includes its potential use as a pharmacological agent, particularly in modulating histamine-related pathways.

Industry: The compound is used in the development of brominated materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

2,5-dibromo-histamine exerts its effects primarily through interaction with histamine receptors. The bromine substitutions can alter the binding affinity and activity at these receptors, potentially leading to different physiological responses compared to histamine. The exact molecular targets and pathways involved depend on the specific biological context and the type of histamine receptor (H1, H2, H3, or H4) it interacts with.

Comparison with Similar Compounds

    Histamine: The parent compound, involved in various physiological processes.

    2-Bromo-histamine: A mono-brominated derivative with different biological activities.

    5-Bromo-histamine: Another mono-brominated derivative with unique properties.

Uniqueness: 2,5-dibromo-histamine is unique due to the presence of two bromine atoms, which significantly impact its chemical reactivity and biological activity. This dual bromination can lead to distinct interactions with biological targets and different pharmacological profiles compared to mono-brominated or non-brominated histamine derivatives.

Properties

Molecular Formula

C5H7Br2N3

Molecular Weight

268.94 g/mol

IUPAC Name

2-(2,4-dibromo-1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C5H7Br2N3/c6-4-3(1-2-8)9-5(7)10-4/h1-2,8H2,(H,9,10)

InChI Key

NQQKPKMPNMXTBD-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1=C(N=C(N1)Br)Br

Origin of Product

United States

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